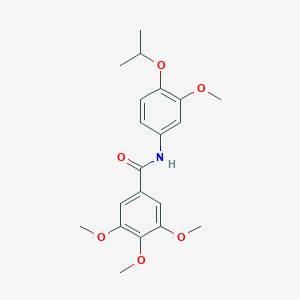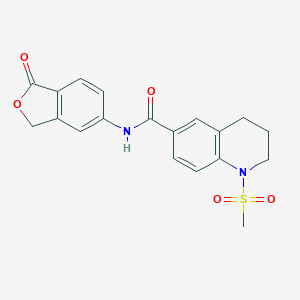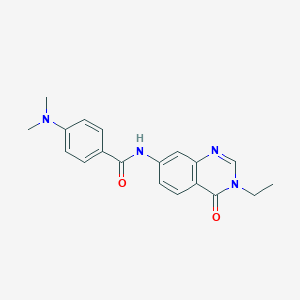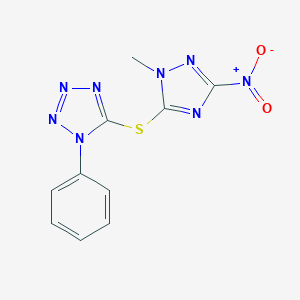
2-(2,3-dimethylphenoxy)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-methylethanamine, also known as O-desmethylvenlafaxine, is a chemical compound that belongs to the class of selective serotonin and norepinephrine reuptake inhibitors (SNRIs). It is a derivative of venlafaxine, an antidepressant medication that is commonly prescribed for the treatment of major depressive disorder and anxiety disorders. O-desmethylvenlafaxine has been found to have similar pharmacological properties as venlafaxine and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
2-(2,3-dimethylphenoxy)-N-methylethanamineenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters and improves mood and anxiety symptoms. It also has weak inhibitory effects on dopamine reuptake.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-methylethanamineenlafaxine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been found to increase the levels of adiponectin, a hormone that regulates glucose and lipid metabolism.
Advantages and Limitations for Lab Experiments
2-(2,3-dimethylphenoxy)-N-methylethanamineenlafaxine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has several limitations, including its high cost and the difficulty in synthesizing it in large quantities.
Future Directions
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-methylethanamineenlafaxine. One potential direction is the development of new analogs with improved pharmacological properties. Another potential direction is the study of its effects on other neurotransmitters and hormones, such as dopamine and cortisol. Additionally, further research is needed to determine its long-term safety and efficacy in clinical settings.
Synthesis Methods
2-(2,3-dimethylphenoxy)-N-methylethanamineenlafaxine can be synthesized through several methods, including the reduction of venlafaxine, the demethylation of venlafaxine N-oxide, and the demethylation of 4-hydroxyvenlafaxine. The most commonly used method involves the reduction of venlafaxine using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-methylethanamineenlafaxine has been studied extensively for its potential therapeutic applications. It has been found to be effective in the treatment of major depressive disorder, anxiety disorders, and neuropathic pain. It has also been studied for its potential use in the treatment of obesity, as it has been found to reduce food intake and increase energy expenditure.
properties
Product Name |
2-(2,3-dimethylphenoxy)-N-methylethanamine |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-methylethanamine |
InChI |
InChI=1S/C11H17NO/c1-9-5-4-6-11(10(9)2)13-8-7-12-3/h4-6,12H,7-8H2,1-3H3 |
InChI Key |
SOEQZXDZSJNKIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCCNC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)

![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)
